molecular formula C10H17BrCl2N4 B12347327 5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B12347327
M. Wt: 344.08 g/mol
InChI Key: VLEYVJSNPOKNBF-UHFFFAOYSA-N
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Description

5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of N-oxide derivatives

    Reduction: Formation of de-brominated pyrimidine derivatives

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H17BrCl2N4

Molecular Weight

344.08 g/mol

IUPAC Name

5-bromo-N-methyl-N-piperidin-3-ylpyrimidin-2-amine;dihydrochloride

InChI

InChI=1S/C10H15BrN4.2ClH/c1-15(9-3-2-4-12-7-9)10-13-5-8(11)6-14-10;;/h5-6,9,12H,2-4,7H2,1H3;2*1H

InChI Key

VLEYVJSNPOKNBF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCNC1)C2=NC=C(C=N2)Br.Cl.Cl

Origin of Product

United States

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